![molecular formula C19H15ClN4O3 B5553020 methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)
methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate
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Overview
Description
This compound belongs to a class of chemicals that feature complex molecular structures with potential applications in various scientific fields. Although the specific compound does not have widely documented studies, research on similar compounds, such as those involving pyrazole derivatives, provides insights into the general behavior, synthesis, and applications of these chemicals in areas like material science, pharmacology, and organic chemistry.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step chemical reactions that may include condensation, cyclization, and functionalization processes. For instance, the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates involves two steps and results in compounds with promising biological activities (Minegishi et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, revealing regiospecific arrangements and the presence of hydrogen bonding that influences their crystalline form. These structures can show conformational differences and unique molecular orientations, contributing to their chemical behavior and interaction capabilities (Kumarasinghe et al., 2009).
properties
IUPAC Name |
methyl 4-[(E)-[[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-27-19(26)14-4-2-12(3-5-14)11-21-24-18(25)17-10-16(22-23-17)13-6-8-15(20)9-7-13/h2-11H,1H3,(H,22,23)(H,24,25)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFGLSRQTVAUCC-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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